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Compound of Interest

Compound Name: Butanedioic acid-13C2

Cat. No.: B135270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)
chemical shift assignments for Butanedioic acid-13C2, also known as succinic acid-2,3-13C2.
This isotopically labeled compound is a crucial tracer in metabolic flux analysis (MFA) and drug
development research, allowing for the precise tracking of carbon atoms through various
biochemical pathways.

Introduction to 13C NMR of Butanedioic Acid

Butanedioic acid, a key intermediate in the citric acid cycle, presents a simple 13C NMR
spectrum in its unlabeled form due to its molecular symmetry. The spectrum consists of two
primary signals: one for the two equivalent carboxyl carbons (C1 and C4) and another for the
two equivalent methylene carbons (C2 and C3). However, the introduction of 13C isotopes at
specific positions, such as in butanedioic acid-13C2, introduces significant complexity and a
wealth of additional information due to homonuclear 13C-13C spin-spin coupling.

The analysis of these coupling patterns is instrumental in metabolic flux analysis, providing
detailed insights into the activity of metabolic pathways. The precise chemical shifts and
coupling constants are dependent on experimental conditions such as the solvent and pH of
the solution.
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13C NMR Chemical Shift and Coupling Constant
Assignments

While a simple, definitive table of chemical shifts for butanedioic acid-13C2 is not readily
available in the literature, a comprehensive analysis of uniformly 13C-labeled succinate ([U-
13C4]succinate) provides the necessary data to understand the spectrum of the 2,3-13C2
isotopomer. The key parameters, particularly the one-bond coupling constant between C2 and
C3 (YJCCQC), are directly transferable.

The following tables summarize the chemical shifts for unlabeled butanedioic acid and the
detailed coupling constants derived from the analysis of fully labeled succinate.

Table 1: Typical 13C NMR Chemical Shifts of Unlabeled Butanedioic Acid

. Chemical Shift (8) in D20 Chemical Shift (8) in
Carbon Position

(ppm) DMSO-ds (ppm)
Carboxyl (C1, C4) 182.8 - 183.4 ~172.6
Methylene (C2, C3) 35.0-35.3 ~28.9

Data sourced from multiple spectral databases and literature.

Table 2: 13C NMR Chemical Shifts and J-Coupling Constants for Uniformly 13C-Labeled
Succinate at pH 7.0
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Parameter Value

Chemical Shifts ()

C1l/c4 183.2 ppm

C2/C3 35.2 ppm

J-Coupling Constants (Hz)

1J(C1,C2) / 1J(C3,C4) 52.3 Hz
1J(C2,C3) 34.6 Hz
2J(C1,C3) / 2)(C2,C4) 1.4 Hz
3J(H2,H3) 5.0 Hz, 8.0 Hz

This data is crucial for interpreting the complex multiplet structures observed in the 13C NMR
spectrum of butanedioic acid-13C2.

In the spectrum of butanedioic acid-2,3-13C2, the signals for the labeled methylene carbons
(C2 and C3) will appear as complex multiplets due to the strong one-bond 13C-13C coupling
(1J(C2,C3) = 34.6 Hz) and couplings to the adjacent protons. The carboxyl carbons (C1 and
C4) will appear as doublets due to the two-bond coupling to the adjacent 13C-labeled
methylene carbons (2J(C1,C3) and 2J(C2,C4)).

Experimental Protocols

The acquisition of high-quality 13C NMR data for isotopically labeled compounds requires
careful sample preparation and instrument setup. The following is a detailed methodology for
obtaining 13C NMR spectra of butanedioic acid-13C2.

3.1. Sample Preparation

 Dissolution: Dissolve 10-50 mg of butanedioic acid-13C2 in a suitable deuterated solvent.
For metabolic studies, deuterium oxide (D20) is commonly used to mimic physiological
conditions. For other applications, deuterated dimethyl sulfoxide (DMSO-ds) can be used.
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e pH Adjustment: If working in an aqueous solution (D20), adjust the pH to the desired value
using dilute solutions of HCI or NaOH. The chemical shifts and coupling constants of
butanedioic acid are pH-dependent.

 Internal Standard: Add an internal reference standard for accurate chemical shift calibration.
For D20, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP)
can be used. For DMSO-ds, the solvent peak itself can be used as a reference (39.52 ppm).

o Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.
3.2. NMR Data Acquisition
e Spectrometer Setup:

o Insert the sample into the NMR magnet.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Experiment Selection: Load a standard one-dimensional (1D) 13C NMR experiment with
proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

e Acquisition Parameters:
o Pulse Width: Use a 30° pulse angle for quantitative measurements.

o Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 of the
carbons of interest to ensure full relaxation and accurate integration. A typical starting
value is 2-5 seconds.

o Number of Scans (ns): Due to the low natural abundance of 13C (even in labeled
compounds, the concentration might be low), a sufficient number of scans is required to
achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of
scans depending on the sample concentration.

o Data Acquisition: Start the acquisition.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Perform phase correction on the resulting spectrum.

[¢]

Apply baseline correction.

[e]

Reference the spectrum to the internal standard or the solvent peak.

o

Integrate the signals of interest for quantitative analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of butanedioic
acid-13C2.
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Experimental workflow for 13C NMR analysis.
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Application in Metabolic Flux Analysis

The primary application of 13C NMR analysis of labeled butanedioic acid is in Metabolic Flux
Analysis (MFA). By tracing the flow of 13C atoms from a labeled substrate through metabolic
pathways, researchers can quantify the rates (fluxes) of biochemical reactions. The detailed
analysis of 13C-13C spin-spin coupling patterns in metabolites like succinate provides
invaluable constraints for metabolic models, enabling a more accurate determination of
intracellular fluxes. This information is critical for understanding cellular metabolism in both
normal and diseased states and for the rational design of metabolic engineering strategies in
drug development.

The following diagram illustrates the central role of butanedioic acid in the Citric Acid Cycle and
its connection to other key metabolic pathways.
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Central role of Butanedioic Acid in metabolism.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Butanedioic Acid-13C2
NMR Chemical Shift Assignments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135270#butanedioic-acid-13c2-nmr-chemical-shift-
assignments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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